2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
CAS No.: 2034322-82-0
Cat. No.: VC5219752
Molecular Formula: C20H25N3OS
Molecular Weight: 355.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034322-82-0 |
|---|---|
| Molecular Formula | C20H25N3OS |
| Molecular Weight | 355.5 |
| IUPAC Name | 2-benzylsulfanyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H25N3OS/c24-20(16-25-15-18-4-2-1-3-5-18)22-14-17-8-12-23(13-9-17)19-6-10-21-11-7-19/h1-7,10-11,17H,8-9,12-16H2,(H,22,24) |
| Standard InChI Key | ATZRJWINIHMNKV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that belongs to the categories of thioethers and acetamides. Its molecular formula is not explicitly provided in the available literature, but it is known to have a molecular weight of 355.5 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Features
The compound features a benzylthio group, a piperidine ring, and an acetamide moiety. These structural elements contribute to its diverse chemical properties and biological activities. The presence of a pyridin-4-yl group attached to the piperidine ring adds complexity and potential for interaction with biological targets.
Synthesis
The synthesis of 2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The process requires careful control of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors and optimized purification processes may be employed for industrial-scale production.
Potential Applications
2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several potential applications in scientific research, particularly in chemistry, biology, and medicine. Its structural complexity suggests potential interactions with various biological targets, which could lead to novel therapeutic agents.
Comparison with Related Compounds
Other compounds with similar structural features, such as N-benzyl-2-(pyridin-3-ylmethylamino)acetamide, have been studied for their biological activities . These compounds often exhibit interesting pharmacological profiles, which can inform the design of new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume